2-Hydroxy-5-methylbenzaldehyde 2,2'-bipyridine

Description

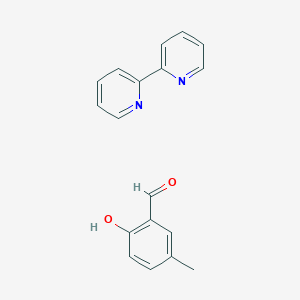

2-Hydroxy-5-methylbenzaldehyde 2,2'-bipyridine is a substituted derivative of the 2,2'-bipyridine ligand, featuring a 2-hydroxy-5-methylbenzaldehyde moiety. The parent 2,2'-bipyridine (C₁₀H₈N₂) is a well-studied bidentate chelating agent with applications in coordination chemistry, catalysis, and biomedicine . Such derivatives are of interest in materials science and biochemistry, particularly for designing selective metal chelators or catalysts.

Properties

Molecular Formula |

C18H16N2O2 |

|---|---|

Molecular Weight |

292.3 g/mol |

IUPAC Name |

2-hydroxy-5-methylbenzaldehyde;2-pyridin-2-ylpyridine |

InChI |

InChI=1S/C10H8N2.C8H8O2/c1-3-7-11-9(5-1)10-6-2-4-8-12-10;1-6-2-3-8(10)7(4-6)5-9/h1-8H;2-5,10H,1H3 |

InChI Key |

CSCWSLLOBCWATK-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1)O)C=O.C1=CC=NC(=C1)C2=CC=CC=N2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-5-methylbenzaldehyde 2,2’-bipyridine typically involves the reaction of 2-Hydroxy-5-methylbenzaldehyde with 2,2’-bipyridine under specific conditions. The reaction is often carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification and crystallization to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-5-methylbenzaldehyde 2,2’-bipyridine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

Reduction: Reduction reactions can modify the functional groups present in the compound.

Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary but typically involve controlled temperatures and pressures .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different aldehydes or acids, while reduction may produce alcohols .

Scientific Research Applications

2-Hydroxy-5-methylbenzaldehyde 2,2’-bipyridine has a wide range of applications in scientific research:

Chemistry: It is used as a ligand in coordination chemistry to form complexes with metals.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications.

Industry: It is used in the synthesis of various industrial chemicals and materials

Mechanism of Action

The mechanism of action of 2-Hydroxy-5-methylbenzaldehyde 2,2’-bipyridine involves its interaction with specific molecular targets and pathways. The compound can form complexes with metal ions, which can then participate in various biochemical processes. These interactions can affect the activity of enzymes and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Electronic and Structural Properties

Substituents on 2,2'-bipyridine significantly alter its electronic structure. For instance:

- -NH₂ (electron-donating): Reduces the HOMO-LUMO gap by ~1.5 eV compared to unsubstituted 2,2'-bipyridine, enhancing electron density in the bipyridine system.

- -OH (mixed resonance/inductive effects): Moderately lowers the HOMO-LUMO gap (~1.0 eV reduction) and decreases IP.

- -Br (electron-withdrawing): Increases IP and χ due to its inductive electron withdrawal.

The 2-hydroxy-5-methylbenzaldehyde substituent combines a phenolic -OH group (electron-donating via resonance) and a methyl group (electron-donating via induction). This dual substitution may synergistically reduce the HOMO-LUMO gap and IP compared to unsubstituted 2,2'-bipyridine, though less dramatically than -NH₂. The bulky benzaldehyde group could also introduce steric hindrance, affecting coordination geometry .

Table 1: Substituent Effects on 2,2'-Bipyridine Derivatives

| Substituent | HOMO-LUMO Gap Reduction | Ionization Potential (IP) | Electronegativity (χ) |

|---|---|---|---|

| -NH₂ | High (~1.5 eV) | Decreased | Decreased |

| -OH | Moderate (~1.0 eV) | Decreased | Decreased |

| -Br | Low (~0.5 eV) | Increased | Increased |

| -CH₃ (methyl) | Not reported* | Slight decrease* | Slight decrease* |

| 2-hydroxy-5-methylbenzaldehyde | Predicted moderate | Predicted decreased | Predicted decreased |

*Inferred from inductive effects of methyl groups. Data from .

Table 2: Comparison of Iron Chelators

| Chelator | Membrane Permeability | Fe²⁺ Binding Strength | Ferroptosis Inhibition |

|---|---|---|---|

| 2,2'-Bipyridine | High | Moderate | Effective |

| 1,10-Phenanthroline | High | Strong | Highly Effective |

| 2-Hydroxy-5-methylbenzaldehyde derivative | Moderate* | Moderate-Strong* | Predicted Effective* |

*Predicted based on substituent effects .

Biological Activity

2-Hydroxy-5-methylbenzaldehyde 2,2'-bipyridine is a compound that has garnered attention for its potential biological activities. This article reviews its synthesis, biological mechanisms, and various applications in medicinal chemistry and biological research.

Chemical Structure and Synthesis

The compound consists of a hydroxyl group, a methyl group, and a bipyridine moiety. Its synthesis typically involves the condensation of 2-hydroxy-5-methylbenzaldehyde with bipyridine derivatives under controlled conditions. The chemical structure can be represented as follows:

The biological activity of this compound is attributed to its ability to interact with various biological targets. The compound may function as:

- Enzyme Inhibitor : By binding to the active sites of enzymes, it can inhibit their catalytic activity.

- Receptor Modulator : It may alter receptor activity, influencing signal transduction pathways.

Antimicrobial Properties

Research indicates that derivatives of 2-hydroxy-5-methylbenzaldehyde exhibit significant antimicrobial activity. A study showed that modifications in the structure could enhance antibacterial effects against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for related compounds were promising, suggesting potential therapeutic applications in combating antibiotic resistance .

Quorum Sensing Inhibition

Another notable aspect is its role in inhibiting quorum sensing in Pseudomonas aeruginosa. Compounds derived from 2-hydroxy-5-methylbenzaldehyde demonstrated the ability to interfere with LasR and RhlR signaling pathways, which are crucial for bacterial communication and virulence .

Cytotoxicity Studies

Cytotoxicity assays have been conducted to evaluate the safety profile of the compound. Results indicated that while it exhibits significant biological activity, careful consideration of dosage is necessary to minimize cytotoxic effects .

Case Study 1: Antibacterial Activity

In a study focusing on various benzaldehyde derivatives, it was found that 2-hydroxy-5-methylbenzaldehyde inhibited bacterial growth at lower concentrations compared to other tested compounds. The study highlighted its potential use as a lead compound in developing new antibacterial agents .

Case Study 2: Quorum Sensing Inhibition

A detailed investigation into the quorum-sensing inhibition properties revealed that 2-hydroxy-5-methylbenzaldehyde could reduce biofilm formation in Pseudomonas aeruginosa, showcasing its potential application in treating biofilm-associated infections .

Research Applications

| Application | Description |

|---|---|

| Medicinal Chemistry | Used as a scaffold for synthesizing new drugs targeting various diseases. |

| Biological Research | Investigated for its role in modulating enzyme activity and bacterial signaling. |

| Pharmaceuticals | Potential development of novel antibacterial agents due to its unique properties. |

Q & A

Basic: What are effective synthetic methodologies for 2-hydroxy-5-methylbenzaldehyde 2,2'-bipyridine?

Answer:

The synthesis of substituted 2,2'-bipyridines often involves functionalization of the bipyridine core. For 5-methyl derivatives (e.g., 5-methyl-2,2'-bipyridine), a Negishi cross-coupling strategy using tert-butyllithium and zinc chloride is a robust route . Subsequent oxidation or formylation of the methyl group (e.g., via Corey–Fuchs olefination) can yield carbaldehyde derivatives, as demonstrated in the synthesis of 2,2'-bipyridine-5-carbaldehyde . For the 2-hydroxy-5-methylbenzaldehyde substituent, coupling reactions (e.g., Suzuki-Miyaura) with halogenated bipyridines may be employed, followed by selective hydroxylation. Solvent-free conditions or Pd-catalyzed C–N bond formation could enhance efficiency .

Basic: Which spectroscopic and analytical techniques are critical for characterizing this compound?

Answer:

Key techniques include:

- NMR spectroscopy : To confirm substitution patterns and ligand coordination.

- IR spectroscopy : Identifies functional groups (e.g., aldehyde C=O stretch at ~1700 cm⁻¹ and phenolic O–H at ~3200 cm⁻¹) .

- X-ray crystallography : Resolves molecular geometry and intermolecular interactions in metal complexes .

- UV-Vis spectroscopy : Monitors electronic transitions, especially in metal-ligand charge-transfer (MLCT) states .

- Thermogravimetric analysis (TGA) : Assesses thermal stability and decomposition pathways (e.g., formation of Fe₂O₃ nanoparticles at ~475°C in related complexes) .

Advanced: How can researchers design experiments to evaluate its catalytic activity in hydrogen evolution reactions (HER)?

Answer:

Electrochemical Setup : Use a three-electrode system (glassy carbon working electrode, Pt counter, Ag/AgCl reference) in acidic media (e.g., HClO₄, TsOH) to study HER efficiency .

Substituent Effects : Introduce bulky groups (e.g., nitro or trifluoromethyl) to the bipyridine’s ortho/para positions to stabilize reactive intermediates and reduce side reactions .

Mechanistic Probes : Combine cyclic voltammetry with DFT calculations to map redox potentials and identify rate-limiting steps (e.g., proton-coupled electron transfer) .

Stability Testing : Monitor catalytic decay over multiple cycles using chronoamperometry and post-reaction characterization (e.g., SEM for electrode surface degradation) .

Advanced: How can contradictory data on catalytic stability be resolved?

Answer:

Contradictions often arise from:

- Side Reactions : Acidic media may protonate the ligand or degrade intermediates. Use XPS or FTIR to detect byproducts .

- Metal-Ligand Dissociation : Stability constants (log K) of bipyridine-metal complexes vary with substituents. Compare UV-Vis spectra pre-/post-reaction to confirm ligand retention .

- Electrode Fouling : Electrochemical impedance spectroscopy (EIS) can distinguish between catalytic deactivation and surface passivation .

Basic: What safety protocols are essential when handling this compound?

Answer:

- Personal Protective Equipment (PPE) : Gloves (nitrile), lab coat, and goggles to prevent skin/eye contact (Category 2A irritation) .

- Ventilation : Use fume hoods to avoid inhalation of dust/aerosols.

- Spill Management : Neutralize acids/bases with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

- Storage : In airtight containers under inert gas (N₂/Ar) to prevent oxidation .

Advanced: How do substituents influence the electronic properties of 2,2'-bipyridine complexes?

Answer:

- Electron-Withdrawing Groups (EWGs) : Aldehyde (–CHO) or nitro (–NO₂) substituents lower the ligand’s π* orbital energy, enhancing MLCT transitions and redox activity .

- Electron-Donating Groups (EDGs) : Methyl (–CH₃) or hydroxyl (–OH) groups increase electron density at the metal center, stabilizing low oxidation states (e.g., Fe²⁺ vs. Fe³⁺) .

- Steric Effects : Bulky substituents (e.g., diphenylamino) hinder ligand rotation, altering supramolecular assembly .

Advanced: What computational methods are used to model its electronic structure?

Answer:

- DFT Calculations : Optimize geometry using B3LYP/6-31G* and calculate frontier orbitals (HOMO/LUMO) to predict redox behavior .

- TD-DFT : Simulate UV-Vis spectra by modeling excited-state transitions (e.g., d-π* interactions in Ru complexes) .

- Molecular Dynamics (MD) : Study solvent effects on ligand conformation and aggregation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.